Divinylbenzene

Catalog No.
S569095
CAS No.
1321-74-0
M.F
C10H10
C6H4(CH=CH2)2
C10H10
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divinylbenzene

CAS Number

1321-74-0

Product Name

Divinylbenzene

IUPAC Name

1,2-bis(ethenyl)benzene

Molecular Formula

C10H10
C6H4(CH=CH2)2
C10H10

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2

InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1C=C

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
In water, 52 mg/l @ 25 °C /Estimated/
Solubility in water: none
0.005%

Synonyms

1,2-divinylbenzene, divinyl benzene, divinylbenzene

Canonical SMILES

C=CC1=CC=C(C=C1)C=C.C=CC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1C=C

Cross-linking agent in polymers:

DVB is most commonly used as a cross-linking agent in the synthesis of polymers, particularly for ion exchange resins and adsorbents.

  • Ion exchange resins: DVB creates a three-dimensional network within the polymer matrix, preventing the polymer chains from collapsing and allowing the resin to retain its shape and functionality. This is crucial for ion exchange resins used in various applications, including water purification, chromatography, and metal ion separation [].
  • Adsorbents: Similar to ion exchange resins, DVB's cross-linking ability enhances the structural integrity and porosity of adsorbents, making them more efficient in capturing target molecules from a liquid or gas phase []. This is valuable in research areas like environmental remediation, drug delivery, and catalysis.

Precursor for functional materials:

DVB can be functionalized with various chemical groups, transforming it into a versatile building block for creating advanced materials with tailored properties.

  • Porous materials: By incorporating functional groups, researchers can design DVB-based materials with specific pore sizes and functionalities, enabling selective adsorption or separation of desired molecules []. This is relevant in areas like gas storage and separation, and drug delivery.
  • Catalyst supports: Functionalized DVB can be used as a support for catalysts, improving their stability, activity, and reusability []. This has applications in various chemical reactions and processes.

Biomedical research:

DVB finds limited but specific applications in biomedical research:

  • Drug delivery systems: DVB can be incorporated into drug delivery systems to control the release of therapeutic agents []. This can be achieved by designing DVB-based materials that degrade at a specific rate or respond to external stimuli.
  • Cell culture scaffolds: Functionalized DVB can be used to create scaffolds for cell culture, providing a three-dimensional environment for cell growth and differentiation []. This is valuable for studying cell-cell interactions and tissue engineering.

Divinylbenzene is an organic compound with the chemical formula C6H4(CH=CH2)2C_6H_4(CH=CH_2)_2, featuring a benzene ring substituted with two vinyl groups. It exists primarily as a mixture of meta and para isomers, with the ortho isomer typically being absent due to its conversion to naphthalene during synthesis. This compound is a colorless liquid with an aromatic odor, known for its high reactivity and flammability, making it a significant cross-linking agent in polymer chemistry .

  • DVB is a combustible liquid and can be harmful if inhaled or absorbed through the skin [].
  • It is important to handle DVB with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Note:

  • This analysis focuses on the scientific research aspects of DVB.
  • Due to safety concerns, information regarding the mechanism of action (biological role) is not included.
  • It is important to consult Safety Data Sheets (SDS) for detailed information on handling and disposal procedures before working with DVB.
, including:

  • Polymerization: It can polymerize exothermically in the presence of initiators or catalysts, forming three-dimensional networks when copolymerized with styrene to produce styrene-divinylbenzene copolymers .
  • Substitution Reactions: The benzene nucleus can undergo halogenation, nitration, and sulfonation under acidic conditions. The Friedel-Crafts reaction is also applicable for functionalization .
  • Reactivity with Oxidizers: Divinylbenzene reacts vigorously with strong oxidizing agents and can produce gaseous hydrogen when reacting with reducing agents like alkali metals .

The primary synthesis method for divinylbenzene involves the thermal dehydrogenation of diethylbenzene:

C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2\rightarrow C_6H_4(C_2H_3)_2+2H_2

This reaction yields a mixture of meta and para isomers. To prevent unwanted polymerization during storage, stabilizers such as 4-tert-butylcatechol are often added .

Divinylbenzene is widely used in various applications:

  • Ion Exchange Resins: It serves as a key component in the production of ion exchange resins, particularly for water purification and chemical separation processes .
  • Polymer Chemistry: As a cross-linking agent, it enhances the structural integrity of polymers, making it crucial in manufacturing materials like plastics and elastomers .
  • Merrifield Resins: These are used in peptide synthesis and other organic reactions due to their ability to form stable linkages with amino acids .

Studies on divinylbenzene interactions focus on its behavior in polymer matrices and its reactivity with various reagents. The swollen beads of styrene-divinylbenzene copolymers allow for rapid permeation by dissolved reagents, facilitating fast coupling reactions that follow second-order kinetics . Additionally, its interactions with biological systems are under investigation, particularly regarding its potential allergenic properties.

Divinylbenzene shares structural similarities with several compounds. Here are some notable comparisons:

CompoundStructureUnique Features
StyreneC6H5CH=CH2C_6H_5CH=CH_2Single vinyl group; less reactive than divinylbenzene.
Ethylene Glycol DimethacrylateC6H10O4C_6H_10O4Used as a cross-linking agent; more hydrophilic.
Trimethylolpropane TriacrylateC15H18O6C_{15}H_{18}O_{6}Contains three acrylate groups; used for UV-curable coatings.
Vinylbenzyl chlorideC9H9ClC_9H_9ClChlorinated vinyl compound; used in polymer synthesis.

Divinylbenzene's uniqueness lies in its dual vinyl groups that provide enhanced cross-linking capabilities compared to compounds with single vinyl groups, making it particularly valuable in producing robust polymer networks. Its ability to form copolymers further distinguishes it from similar compounds .

Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Pale, straw-colored liquid.

Color/Form

Pale, straw-colored liquid.

XLogP3

3.5

Boiling Point

383 °F at 760 mm Hg (NTP, 1992)
392 °F (200 °C)
195 °C
392°F

Flash Point

143 °F (NTP, 1992)
169 °F (76 °C) (open cup)
57 °C (Cleveland open-cup) /DVB-22/
74 °C (Cleveland open-cup) /DVB-55/
76 °C o.c.
169°F (open cup)
(oc) 169°F

Vapor Density

Relative vapor density (air = 1): 4.48

Density

0.93 (NIOSH, 2016)
Relative density (water = 1): 0.9
0.93

LogP

log Kow = 3.8 /Estimated/
3.59 (estimated)

Melting Point

-125 °F (NTP, 1992)
Freezing point: -88 °F (-67 °C)
-66.9 - -52 °C
-125°F
-88°F

UNII

8Z4W41DJ9H

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.7 mm Hg (NIOSH, 2016)
0.579 mm Hg @ 25 °C /meta-isomer/
Vapor pressure, Pa at 32.7 °C: 133
0.7 mmHg

Pictograms

Irritant

Irritant

Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.

Other CAS

91-14-5
1321-74-0
9003-69-4

Associated Chemicals

o-Divinylbenzene;91-14-5
m-Divinylbenzene;108-57-6
p-Divinylbenzene;105-06-6

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

The method of manufacture is analogous to that for styrene: endothermic dehydrogenation of an isomer mix of diethylbenzenes obtained as a side-stream of ethylbenzene production. Diethylbenzene is vaporized, diluted with superheated steam, and then passed over a catalyst at about 600 °C. The reactor effluent is mainly m- and p-DVB, the corresponding ethylvinylbenzenes, and unreacted diethylbenzene. Most of the o-diethylbenzene undergoes ring closure to naphthalene. Separation of this mixture must compete with the ready polymerization of DVB. Separation can be achieved by vacuum distillation with suitable in-process polymerization inhibitors.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Benzene, diethenyl-: ACTIVE
Production of these resins /ion-exchange resins containing DVB/ is estimated to increase 5-10% per year. Other markets show little growth, although research at the University of Akron indicates future increased use of thermoplastic elastomers containing DVB as the heart of a radial or star-configuration block copolymer.
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 230 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 149.4 wt%; m-divinylbenzene, 36.4 wt%; p-divinylbenzene, 18.6 wt%; total divinylbenzene, 55.0 wt%; m-ethylvinylbenzene, 25 wt%; p-ethylvinylbenzene, 13 wt%. /DVB-55/
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 20 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 83.3 wt%; m-divinylbenzene, 17.1 wt%; p-divinylbenzene, 8.2 wt%; total divinylbenzene, 25.3 wt%; m-ethylvinylbenzene, 23.1 wt%; p-ethylvinylbenzene, 10 wt%. /DVB-22/
A SLOW-RELEASE INSECTICIDAL FUMIGATION DEVICE IS OBTAINED BY IMPREGNATING PLATES MADE OF HIGH-DENSITY POROUS MATERIAL WITH DICHLOROVOS. A 360 G POROUS ALUMINA PLATE IS IMPREGNATED WITH A MIXTURE OF DICHLOROVOS 20, DIETHYL PHTHALATE 18, 4-METHOXYSYTRENE 0.4 & VINYLSTYRENE (MIXTURE OF M- & P-DIVINYLBENZENE) 1.6 G.
For more General Manufacturing Information (Complete) data for VINYLSTYRENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA 89, Gas Chromatography using Flame Ionization Detection; Analyte: divinylbenzene; Matrix: air; Reliable Quantitation Limit: 94 ppb (500 ug/cu m)

Storage Conditions

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
If uninhibited, store at below 90 °F. Should contain inhibitor when stored or shipped.
/Store/ separated from oxidants. Cool. Store only if stabilized.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Dates

Modify: 2023-08-15

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